REACTION_CXSMILES
|
[Li+].[OH-:2].C1C[O:6][CH2:5][CH2:4]1.O.C[CH2:10][N:11](CC)CC.[CH2:16]([Cl:18])Cl>CN(C1C=CN=CC=1)C>[CH2:5]([O:6][C:16]([Cl:18])=[O:2])[CH3:4].[NH3:11].[CH3:10][NH2:11] |f:0.1,2.3|
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Name
|
|
Type
|
product
|
Smiles
|
N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Name
|
|
Type
|
product
|
Smiles
|
CN
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |